Gallium citrate, Ga-66
CAS No.: 919293-63-3
Cat. No.: VC17035198
Molecular Formula: C6H5GaO7
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919293-63-3 |
---|---|
Molecular Formula | C6H5GaO7 |
Molecular Weight | 255.03 g/mol |
IUPAC Name | gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |
Standard InChI | InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |
Standard InChI Key | YEEGWNXDUZONAA-JWFOFJTQSA-K |
Isomeric SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |
Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Introduction
Chemical and Radiochemical Properties of Gallium Citrate, Ga-66
Gallium citrate, Ga-66, is a coordination complex in which the gallium-66 ion is chelated by citrate ligands. The citrate moiety ensures stability under physiological conditions, preventing premature dissociation of the radionuclide in vivo. The isotope decays via positron emission (56.5%) and electron capture (43.5%), emitting high-energy photons (up to 4.15 MeV) suitable for PET imaging . Its radiochemical purity post-synthesis exceeds 95%, as confirmed by reversed-phase high-performance liquid chromatography (HPLC) .
Table 1: Key Properties of Gallium-66 vs. Other Gallium Isotopes
Property | |||
---|---|---|---|
Half-life | 9.49 h | 67.6 min | 3.26 d |
Positron Yield (%) | 56.5 | 89 | 0 |
Primary Applications | PET Imaging | PET Imaging | SPECT Imaging |
Production Method | Generator | Cyclotron |
Production and Radiolabeling Techniques
Cyclotron-Based Production
is synthesized via the nuclear reaction, utilizing enriched zinc-66 targets irradiated with 14.3 MeV protons . A single 70–75 minute irradiation at 25 µA yields approximately 300 MBq of , with a radiochemical isolation efficiency of 61.5 ± 0.7% . The GE FASTlab platform, originally designed for purification, is adapted for separation, ensuring clinical-grade purity .
Radiolabeling with Targeting Molecules
The affibody molecule DFO-ZEGFR:2377, which targets EGFR, serves as a model ligand for -citrate. Conjugation involves site-specific maleimido-DFO binding to the cysteine residue of ZEGFR:2377, followed by labeling with in ammonium acetate buffer (pH 4.5) at 95°C for 15 minutes . The resulting complex, , exhibits >95% radiochemical purity and retains high binding affinity ( pM) for EGFR-positive A431 cells .
Applications in Oncological Imaging
Enhanced Imaging Contrast in EGFR-Positive Tumors
Preclinical studies in A431 xenograft models demonstrate that achieves superior tumor-to-background ratios compared to and analogs. At 24 hours post-injection (p.i.), tumor-to-blood and tumor-to-liver ratios reach 10.7 ± 2.7 and 2.7 ± 0.7, respectively—1.8- and 3-fold higher than counterparts .
Table 2: Biodistribution of in A431 Xenografts
Tissue | Uptake (% ID/g) at 3 h | Uptake (% ID/g) at 24 h |
---|---|---|
Tumor | 6.5 ± 1.3 | 3.7 ± 0.5 |
Blood | 0.6 ± 0.1 | 0.3 ± 0.1 |
Liver | 2.5 ± 0.4 | 1.4 ± 0.3 |
Kidneys | 74.2 ± 8.9 | 42.1 ± 6.2 |
Slow Internalization and Prolonged Tumor Retention
Cellular processing studies reveal that only 15–20% of bound is internalized by A431 cells within 24 hours, favoring prolonged surface retention and sustained imaging signal . This contrasts with rapidly internalizing agents like -trastuzumab, which lose signal due to lysosomal degradation.
Comparative Advantages Over Other Isotopes
Superior Imaging Characteristics vs. 68Ga^{68}\text{Ga}68Ga
At 24 hours p.i., provides 3.9-fold higher tumor-to-blood and 2.3-fold higher tumor-to-liver ratios than at 3 hours . The extended half-life allows optimal contrast when background activity has sufficiently cleared.
Reduced Hepatic Accumulation vs. 89Zr^{89}\text{Zr}89Zr
-labeled agents exhibit 50% lower hepatic uptake than analogs, minimizing liver toxicity risks in clinical applications . This is attributed to faster renal clearance of smaller gallium complexes compared to larger zirconium-labeled proteins.
"The use of represents a paradigm shift in molecular imaging, offering clinicians a longer temporal window to capture critical biological processes." — Adapted from .
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